molecular formula C9H12N4O2 B3359669 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one CAS No. 87063-67-0

9-(4-Hydroxybutyl)-1H-purin-6(9H)-one

Cat. No.: B3359669
CAS No.: 87063-67-0
M. Wt: 208.22 g/mol
InChI Key: BZOSXNLDTQTFOK-UHFFFAOYSA-N
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Description

9-(4-Hydroxybutyl)-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative with a 4-hydroxybutyl group. One common method involves the reaction of 6-chloropurine with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(4-Hydroxybutyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 9-(4-oxobutyl)-1H-purin-6(9H)-one, while reduction can produce this compound derivatives with altered functional groups.

Scientific Research Applications

9-(4-Hydroxybutyl)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(4-Hydroxybutyl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. For example, it may inhibit viral DNA polymerase, thereby preventing viral replication. The hydroxyl group allows for hydrogen bonding with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Hydroxybutyl)guanine: Similar in structure but with a guanine base instead of a purine.

    9-(3,4-Dihydroxybutyl)guanine: Contains an additional hydroxyl group, which may alter its chemical properties and biological activity.

Uniqueness

9-(4-Hydroxybutyl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-(4-hydroxybutyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-4-2-1-3-13-6-12-7-8(13)10-5-11-9(7)15/h5-6,14H,1-4H2,(H,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSXNLDTQTFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327027
Record name NSC627015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87063-67-0
Record name NSC627015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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